Cas no 6641-60-7 (Benzoic acid,2-(3,5-dimethylphenoxy)-)

Benzoic acid, 2-(3,5-dimethylphenoxy)- is a substituted benzoic acid derivative featuring a phenoxy group with methyl substituents at the 3 and 5 positions. This structural modification enhances its stability and potential utility in organic synthesis and specialty chemical applications. The compound's aromatic and ether functionalities contribute to its reactivity, making it suitable for use as an intermediate in pharmaceuticals, agrochemicals, or advanced material synthesis. Its defined molecular structure ensures consistent performance in reactions requiring precise control over electronic and steric effects. The presence of dimethylphenoxy groups may also influence solubility and compatibility in various solvent systems, broadening its applicability in research and industrial processes.
Benzoic acid,2-(3,5-dimethylphenoxy)- structure
6641-60-7 structure
Product Name:Benzoic acid,2-(3,5-dimethylphenoxy)-
CAS No:6641-60-7
MF:C15H14O3
MW:242.269864559174
CID:523730
PubChem ID:240862
Update Time:2025-05-19

Benzoic acid,2-(3,5-dimethylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(3,5-dimethylphenoxy)-
    • 2-(3,5-dimethylphenoxy)benzoic acid
    • 2-(3,5-Dimethylphenoxy)benzoesaeure
    • 2-(3,5-dimethyl-phenoxy)-benzoic acid
    • AC1L6644
    • AC1Q5UU4
    • AR-1C7152
    • CTK5C4684
    • NSC47656
    • SureCN8645321
    • SCHEMBL8645321
    • NSC 47656
    • 6641-60-7
    • DTXSID90286795
    • NSC-47656
    • Inchi: 1S/C15H14O3/c1-10-7-11(2)9-12(8-10)18-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17)
    • InChI Key: BYWBJGZDHWSVPO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C(=O)O)C1=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 242.09432
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53
  • LogP: 3.79390

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Additional information on Benzoic acid,2-(3,5-dimethylphenoxy)-

Benzoic acid, 2-(3,5-dimethylphenoxy)-: A Comprehensive Overview in Modern Chemical Biology

Benzoic acid, 2-(3,5-dimethylphenoxy)-, with the CAS number 6641-60-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development, synthetic chemistry, and biological interactions. The presence of a phenoxy group linked to a benzoic acid core, further modified by dimethyl substitution on the aromatic ring, imparts distinct chemical characteristics that make it a valuable candidate for various scientific investigations.

The structural composition of Benzoic acid, 2-(3,5-dimethylphenoxy)- is pivotal in understanding its reactivity and utility. The benzoic acid moiety is well-known for its role as a precursor in the synthesis of esters and amides, which are fundamental in medicinal chemistry. The phenoxy group serves as a bridge between the benzoic acid core and the dimethyl-substituted aromatic ring, influencing the molecule's solubility, stability, and interaction with biological targets. This structural arrangement not only enhances its versatility but also opens up possibilities for designing novel compounds with tailored properties.

In recent years, the pharmaceutical industry has seen a surge in interest for molecules that can modulate biological pathways through precise targeting. Benzoic acid, 2-(3,5-dimethylphenoxy)- has been explored for its potential role in inhibiting various enzymes and receptors involved in metabolic disorders and inflammatory responses. Studies have indicated that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the pathogenesis of inflammation and pain. The dimethyl substitution on the aromatic ring is particularly noteworthy, as it can enhance binding affinity to biological targets by optimizing steric and electronic interactions.

The synthetic pathways for preparing Benzoic acid, 2-(3,5-dimethylphenoxy)- have been refined to ensure high yield and purity. Traditional methods often involve nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes. However, recent advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce energy consumption. These innovations align with the growing emphasis on environmentally friendly practices in chemical synthesis.

The biological activity of Benzoic acid, 2-(3,5-dimethylphenoxy)- has been investigated across various models systems. In vitro studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, preliminary in vivo studies suggest that this compound may have protective effects against oxidative stress-induced damage by scavenging reactive oxygen species (ROS). These findings underscore the compound's therapeutic potential and highlight its suitability for further development into novel therapeutic agents.

The role of computational chemistry in understanding the behavior of Benzoic acid, 2-(3,5-dimethylphenoxy)- cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide experimental design. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process and optimize lead compounds more efficiently.

The pharmacokinetic properties of Benzoic acid, 2-(3,5-dimethylphenoxy)- are also subjects of intense research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its clinical efficacy and safety profile. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to monitor these processes with high precision. This detailed characterization is essential for translating preclinical findings into effective clinical applications.

The future directions for research on Benzoic acid, 2-(3,5-dimethylphenoxy)- are multifaceted. Ongoing studies aim to explore its potential in treating neurological disorders by investigating its interactions with neurotransmitter systems. Additionally, efforts are underway to develop derivatives of this compound that exhibit enhanced bioavailability and reduced side effects. Collaborative efforts between academia and industry are fostering innovation in this area, paving the way for new therapeutic breakthroughs.

In conclusion, Benzoic acid, 2-(3,5-dimethylphenoxy)-, identified by CAS number 6641-60-7, represents a promising candidate in chemical biology and pharmaceutical research. Its unique structure offers a rich foundation for exploring diverse applications ranging from drug development to synthetic chemistry. With continued advancements in synthetic methodologies and computational techniques,this compound is poised to make significant contributions to future medical innovations.

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